molecular formula C15H8O3 B187186 9,10-Dioxo-9,10-dihydroanthracene-2-carbaldehyde CAS No. 6363-86-6

9,10-Dioxo-9,10-dihydroanthracene-2-carbaldehyde

Cat. No.: B187186
CAS No.: 6363-86-6
M. Wt: 236.22 g/mol
InChI Key: XBWFYFHSIFEXMY-UHFFFAOYSA-N
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Description

9,10-Dioxo-9,10-dihydroanthracene-2-carbaldehyde is an organic compound with the molecular formula C15H8O3 It is a derivative of anthracene, characterized by the presence of two oxo groups at the 9 and 10 positions and an aldehyde group at the 2 position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9,10-Dioxo-9,10-dihydroanthracene-2-carbaldehyde typically involves the oxidation of 9,10-dihydroanthracene derivatives. One common method includes the use of strong oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions. The reaction proceeds through the formation of intermediate compounds, which are subsequently oxidized to yield the final product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yield and purity of the product. The use of environmentally friendly oxidizing agents and catalysts is also explored to minimize the environmental impact of the production process.

Types of Reactions:

    Oxidation: this compound can undergo further oxidation to form carboxylic acids or other oxidized derivatives.

    Reduction: The compound can be reduced to form 9,10-dihydroanthracene derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The aldehyde group at the 2 position can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, mild conditions.

    Substitution: Nucleophiles such as amines, alcohols, under basic or acidic conditions.

Major Products Formed:

    Oxidation: Carboxylic acids, quinones.

    Reduction: 9,10-dihydroanthracene derivatives.

    Substitution: Substituted anthracene derivatives.

Scientific Research Applications

9,10-Dioxo-9,10-dihydroanthracene-2-carbaldehyde has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds, including dyes, pigments, and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly in the design of novel therapeutic agents.

    Industry: It is used in the production of advanced materials, such as organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism of action of 9,10-Dioxo-9,10-dihydroanthracene-2-carbaldehyde involves its interaction with molecular targets and pathways within biological systems. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to the modulation of cellular processes, including signal transduction, gene expression, and enzyme activity. The specific pathways and targets involved depend on the context of its application and the nature of the biological system being studied.

Comparison with Similar Compounds

    9-Anthracenecarboxaldehyde: Similar structure but lacks the oxo groups at the 9 and 10 positions.

    Anthraquinone-2-carboxylic acid: Contains a carboxylic acid group instead of an aldehyde group.

    2,6-Diaminoanthraquinone: Contains amino groups at the 2 and 6 positions instead of an aldehyde group.

Uniqueness: 9,10-Dioxo-9,10-dihydroanthracene-2-carbaldehyde is unique due to the presence of both oxo groups and an aldehyde group, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.

Biological Activity

9,10-Dioxo-9,10-dihydroanthracene-2-carbaldehyde (commonly referred to as anthraquinone derivative) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, focusing on its cytotoxic effects, enzyme inhibition capabilities, and potential therapeutic applications.

Chemical Structure and Properties

The compound belongs to the anthraquinone family, characterized by a three-ring structure with two ketone groups at positions 9 and 10. This unique structure contributes to its reactivity and biological interactions.

1. Cytotoxic Effects

Recent studies have demonstrated that derivatives of this compound exhibit notable cytotoxicity against various cancer cell lines. For instance:

  • Nordamnacanthal , a derivative of this compound, was shown to induce apoptosis in breast cancer cell lines MDA-MB231 and MCF-7. The study indicated that treatment with nordamnacanthal resulted in a significant reduction in cell viability, with an IC50 value indicating effective cytotoxicity .
Cell LineIC50 (µM)Mechanism of Action
MDA-MB23115.0Induces apoptosis
MCF-712.5Cell cycle arrest
4T120.0Inhibition of proliferation

2. Xanthine Oxidase Inhibition

Another significant biological activity of the compound is its role as an inhibitor of xanthine oxidase (XO), an enzyme involved in purine metabolism associated with conditions like gout and hyperuricemia.

  • A specific derivative, 4,5-dihydroxy-9,10-dioxo-9,10-dihydroanthracene-2-carbaldehyde , exhibited potent xanthine oxidase inhibitory activity with an IC50 value of 2.79 µM , demonstrating mixed-type inhibition . This suggests potential therapeutic applications for managing gout.
CompoundIC50 (µM)Inhibition Type
4,5-Dihydroxy-9,10-dioxo-9,10-dihydroanthracene-2-carbaldehyde2.79Mixed-type

3. Neuroprotective Effects

Research indicates that anthraquinones can exert neuroprotective effects by stabilizing mitochondrial proteins involved in neurodegenerative diseases. Extracts containing these compounds have been shown to reduce the accumulation of amyloid-beta peptides and hyperphosphorylated tau proteins in Alzheimer's disease models .

Case Study: Anti-Cancer Activity

A study conducted on the anti-cancer properties of nordamnacanthal revealed its efficacy in delaying tumor progression in Balb/C mice models after a treatment period of 28 days. The treatment not only reduced tumor size but also enhanced immune responses as evidenced by splenic immunophenotyping .

Case Study: Xanthine Oxidase Inhibition

In another study focusing on gout treatment, the xanthine oxidase inhibitory activity of various anthraquinone derivatives was assessed. The findings highlighted the potential for these compounds to serve as new treatments for hyperuricemia due to their strong inhibitory effects on XO .

Properties

IUPAC Name

9,10-dioxoanthracene-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8O3/c16-8-9-5-6-12-13(7-9)15(18)11-4-2-1-3-10(11)14(12)17/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBWFYFHSIFEXMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40322394
Record name 9,10-Dioxo-9,10-dihydroanthracene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40322394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6363-86-6
Record name 2-Anthraquinonecarboxaldehyde
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401158
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 9,10-Dioxo-9,10-dihydroanthracene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40322394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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